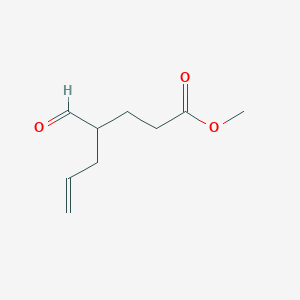
Methyl 4-formylhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formylhept-6-enoate is an organic compound characterized by its unique structure, which includes a formyl group (–CHO) and an ester group (–COOCH3) attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formylhept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with formic acid and methanol under acidic conditions. This esterification reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-formylhept-6-enoic acid.
Reduction: 4-hydroxyhept-6-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formylhept-6-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-formylhept-6-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
Methyl 4-formylhexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-formylheptanoate: Similar structure but without the double bond.
Ethyl 4-formylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-formylhept-6-enoate is unique due to the presence of both a formyl group and an ester group on a heptene chain, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
65266-23-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4-formylhept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-8(7-10)5-6-9(11)12-2/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
JXHXTBGCISHWPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















